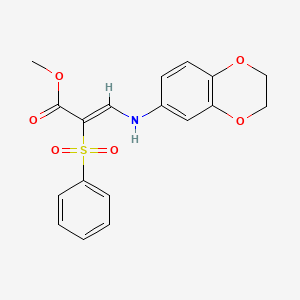

methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate

Description

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate is a synthetic acrylate derivative featuring a unique bicyclic 2,3-dihydro-1,4-benzodioxin substituent. This compound belongs to a class of Z-configuration acrylates with a phenylsulfonyl group and a methyl ester moiety, which are critical for stereoelectronic properties and reactivity. The benzodioxin ring introduces steric and electronic effects due to its fused oxygen-containing heterocycle, distinguishing it from simpler aryl or heteroaryl analogs.

Properties

IUPAC Name |

methyl (Z)-2-(benzenesulfonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S/c1-23-18(20)17(26(21,22)14-5-3-2-4-6-14)12-19-13-7-8-15-16(11-13)25-10-9-24-15/h2-8,11-12,19H,9-10H2,1H3/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHODYJXXEAOQKY-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/NC1=CC2=C(C=C1)OCCO2)/S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable acrylate derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

| Compound ID | Substituent | Yield (%) | Z/E Ratio | Key Spectral Features (¹³C-NMR δ, ppm) | HRMS Data (Observed) |

|---|---|---|---|---|---|

| 3g | 3,4-Dimethoxyphenyl | 98 | 90:10 | 166.1 (C=O), 149.8, 148.1 (OCH₃) | 415.0618 (C₁₉H₂₀O₆S+K) |

| 3h | m-Tolyl (3-methylphenyl) | 96 | 88:12 | 165.9 (C=O), 137.4 (Ar–CH₃) | 353.0827 (C₁₈H₁₈O₄S+Na) |

| 3i | p-Tolyl (4-methylphenyl) | 92 | 96:4 | 166.0 (C=O), 139.3 (Ar–CH₃) | 353.0820 (C₁₈H₁₈O₄S+Na) |

| 3j | Naphthalen-2-yl | 71 | 96:4 | 166.7 (C=O), 133.4 (naphthyl C) | 389.0825 (C₂₁H₁₈O₄S+Na) |

| 3k | Furan-2-yl | 85 | >99:1 | 166.9 (C=O), 150.0 (furan C-O) | 307.0649 (C₁₅H₁₄O₅S+H) |

| 3l | Thiophen-2-yl | 96 | 81:19 | 165.7 (C=O), 135.7 (thiophene S) | 323.0417 (C₁₅H₁₄O₄S₂+H) |

| Target | 2,3-Dihydro-1,4-benzodioxin-6-yl | N/A | N/A | Inferred: ~166 (C=O), ~145–148 (benzodioxin O) | Predicted: ~380–400 (C₁₈H₁₇NO₅S+Na) |

Spectroscopic and Mass Spectral Trends

- ¹³C-NMR: The carbonyl (C=O) signal remains consistent (~165–167 ppm) across all analogs. Aromatic carbons vary based on substituent electronics: dimethoxy groups (3g) show distinct oxygenated peaks at 149.8 and 148.1 ppm, while benzodioxin’s fused oxygen atoms would produce similar deshielded signals.

- HRMS: All analogs align closely with calculated values (e.g., 3g: Δ 0.0000), confirming structural integrity. The target compound’s molecular formula (C₁₈H₁₇NO₅S) predicts an [M+Na]⁺ peak near 382.05.

Research Findings and Implications

Z-Selectivity Drivers: Steric and electronic factors govern stereoselectivity. Electron-rich substituents (e.g., benzodioxin) may enhance Z-configuration stability via resonance, similar to furan (3k).

Biological Relevance: Sulfonyl acrylates are explored as enzyme inhibitors or agrochemicals (e.g., cites sulfonylurea herbicides). The benzodioxin group’s metabolic stability could improve pharmacokinetics compared to simpler aryl analogs .

Synthetic Optimization: Lower yields for bulky groups (e.g., 3j) suggest the need for modified reaction conditions (e.g., higher temperatures or catalysts) when synthesizing the target compound.

Biological Activity

Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

- Molecular Formula : C20H21N3O5S

- Molecular Weight : 375.4 g/mol

- IUPAC Name : this compound

- CAS Number : 1327176-74-8

The compound features a unique structure that combines a benzodioxane moiety with a sulfonamide group and an acrylate functionality, which may contribute to its diverse biological activities.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on:

- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption in the intestines, making it a target for anti-diabetic therapies.

In Vitro Studies

A significant study evaluated the compound's efficacy as an α-glucosidase inhibitor. The results indicated that this compound exhibited moderate inhibitory activity against α-glucosidase. The IC50 value was determined to be within a range that suggests potential for further development as an anti-diabetic agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Benzodioxane + Sulfonamide + Acrylate | Moderate α-glucosidase inhibition | Complex pharmacophore |

| Methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2[(4-methoxyphenyl)sulfonyl]acrylate | Similar but with methoxy substitution | Stronger α-glucosidase inhibition | Enhanced solubility |

| Methyl (2Z)-3-(benzodioxan)acrylate | Simplified structure without amino or sulfonamide groups | Limited biological activity | Less complex than target compound |

This comparison highlights the unique properties of this compound and its potential applications in therapeutic settings.

Case Studies and Research Findings

Recent research has focused on the compound's role in managing diabetes through enzyme inhibition. For instance:

- Study on α-glucosidase Inhibition : A series of experiments demonstrated that various derivatives of the benzodioxane structure exhibited varying degrees of α-glucosidase inhibition. This compound was among those tested and showed promising results .

- Molecular Docking Studies : These studies indicated favorable binding interactions between the compound and the active site of α-glucosidase. The binding affinity suggests that modifications to enhance this interaction could lead to more potent inhibitors .

Q & A

Q. What are the standard synthetic routes for methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(phenylsulfonyl)acrylate, and how are reaction conditions optimized?

The compound is typically synthesized via multistep organic reactions, including nucleophilic substitution and sulfonylation. Key steps involve:

- Amine coupling : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative under inert conditions (e.g., N₂ atmosphere) at 0–5°C to minimize side reactions .

- Acrylate formation : Using a Z-selective Wittig or Horner-Wadsworth-Emmons reaction to install the α,β-unsaturated ester moiety. Solvent choice (e.g., THF or DCM) and base (e.g., NaH) critically influence stereochemistry .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol) to isolate the pure Z-isomer .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- X-ray crystallography : Provides definitive proof of stereochemistry and molecular conformation, as demonstrated in analogous sulfonamide structures .

- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry, with characteristic shifts for the sulfonyl group (~7.5–8.5 ppm for aromatic protons) and acrylate double bond (δ 6.5–7.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition occurs above 150°C (TGA data), requiring storage at –20°C in amber vials .

- Light sensitivity : The benzodioxin moiety is prone to photodegradation; UV/Vis studies show λmax at 280–320 nm, necessitating dark storage .

- Hydrolytic stability : Susceptible to ester hydrolysis at pH < 3 or > 10; stability tested via HPLC monitoring in buffered solutions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

- DFT calculations : Model the electron density of the acrylate group to predict nucleophilic attack sites (e.g., Michael addition propensity) .

- Molecular docking : Simulate binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the sulfonyl group’s hydrogen-bonding capacity .

- MD simulations : Assess conformational flexibility in aqueous vs. lipid environments, critical for drug delivery studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-response validation : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct activity from off-target effects .

- Metabolite profiling : Use LC-MS to identify degradation products that may confound bioactivity results .

- Structural analogs : Compare activity of methyl ester vs. free acid forms to clarify role of the ester group .

Q. How can reaction mechanisms for key transformations (e.g., sulfonylation) be experimentally verified?

- Isotopic labeling : Introduce ¹⁸O into the sulfonyl group to track oxygen transfer during hydrolysis .

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) to distinguish SN1 vs. SN2 pathways .

- Trapping intermediates : Use TEMPO or other radical scavengers to test for radical-mediated pathways in acrylate formation .

Methodological Recommendations

- Stereochemical purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm Z/E ratio .

- Scale-up challenges : Replace column chromatography with centrifugal partition chromatography (CPC) for greener purification .

- Contradictory bioactivity : Validate assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.